![molecular formula C13H19ClN2O2 B12949644 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The spirocyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction. This reaction is performed between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to yield spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving [2+2] cycloaddition and reduction steps suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is commonly used for the reduction of β-lactam rings.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or spirocyclic core.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel bioactive molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, enabling it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural properties.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H19ClN2O2 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-16-11-3-10(4-12(5-11)17-2)15-8-13(9-15)6-14-7-13;/h3-5,14H,6-9H2,1-2H3;1H |
InChI-Schlüssel |
FOCQCAKCBVYXJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N2CC3(C2)CNC3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
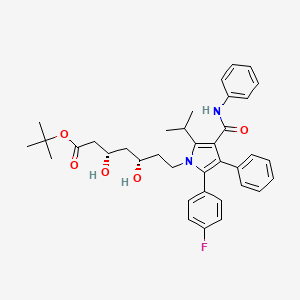
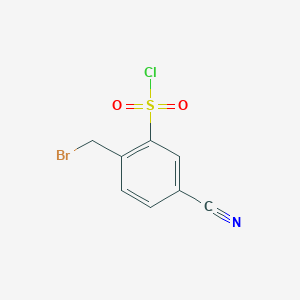
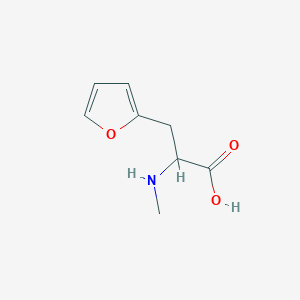

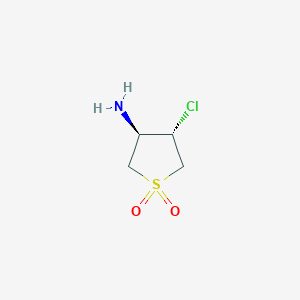
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


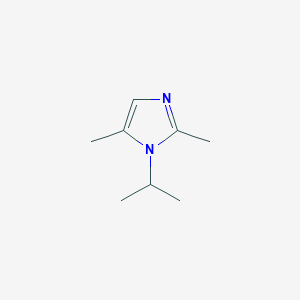
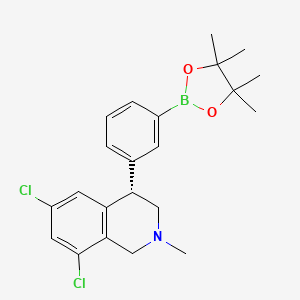
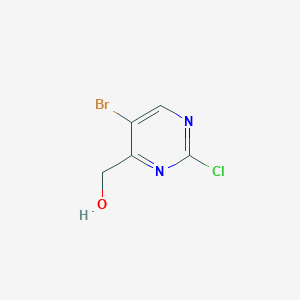
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

